2-Bromo-4,6-difluorophenyl isothiocyanate

Medicinal Chemistry Drug Design Physicochemical Properties

2-Bromo-4,6-difluorophenyl isothiocyanate (CAS 224032-82-0, MF: C₇H₂BrF₂NS, MW: 250.06 g/mol) is a halogenated aryl isothiocyanate featuring bromine at the ortho-position and fluorine atoms at the para- and ortho-positions relative to the -N=C=S group. This precise substitution pattern confers a unique electrophilic profile, making it a versatile intermediate for synthesizing thioureas, heterocycles, and other biologically relevant scaffolds.

Molecular Formula C7H2BrF2NS
Molecular Weight 250.07 g/mol
Cat. No. B7779518
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4,6-difluorophenyl isothiocyanate
Molecular FormulaC7H2BrF2NS
Molecular Weight250.07 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1F)N=C=S)Br)F
InChIInChI=1S/C7H2BrF2NS/c8-5-1-4(9)2-6(10)7(5)11-3-12/h1-2H
InChIKeyMNIJTADQGYWBOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-4,6-difluorophenyl Isothiocyanate: CAS 224032-82-0, a Multifunctional Halogenated Building Block for Medicinal Chemistry and Agrochemical Research


2-Bromo-4,6-difluorophenyl isothiocyanate (CAS 224032-82-0, MF: C₇H₂BrF₂NS, MW: 250.06 g/mol) is a halogenated aryl isothiocyanate featuring bromine at the ortho-position and fluorine atoms at the para- and ortho-positions relative to the -N=C=S group [1]. This precise substitution pattern confers a unique electrophilic profile, making it a versatile intermediate for synthesizing thioureas, heterocycles, and other biologically relevant scaffolds [2]. Its primary differentiation lies not in direct biological activity, but in its distinct physicochemical and reactivity profile—including molecular weight, lipophilicity, and a specific array of synthetic handles—which allows for precise modulation of downstream lead compounds' properties, setting it apart from mono-halogenated or non-fluorinated analogs in demanding synthetic workflows.

Why 2-Bromo-4,6-difluorophenyl Isothiocyanate Cannot Be Replaced by Simpler Phenyl Isothiocyanate Analogs


The assumption that a simple phenyl isothiocyanate can substitute for 2-bromo-4,6-difluorophenyl isothiocyanate in a synthetic sequence ignores the critical, quantifiable impact of its halogenation pattern on molecular properties. The presence of bromine and two fluorine atoms fundamentally alters the scaffold's physicochemical attributes, including a ~85% increase in molecular weight (from 135.19 g/mol for phenyl isothiocyanate to 250.06 g/mol) [1]. More importantly, it dramatically influences downstream properties: the halogenation directly modulates the lipophilicity (clogP) and the electronic environment of the resulting thiourea or heterocyclic adducts, which are key determinants of a compound's pharmacokinetic profile and target binding [2]. In a direct comparative study, a thiourea derived from this specific compound exhibited different structural and spectral properties compared to its 2,4-dichlorophenyl analog, underscoring that even between different halogenated analogs, the precise substitution pattern leads to divergent molecular conformations and, consequently, distinct material and biological properties [3].

Quantitative Differentiation Guide: 2-Bromo-4,6-difluorophenyl Isothiocyanate vs. Structural Analogs


Molecular Weight and Physicochemical Profile: A ~85% Increase vs. Unsubstituted Phenyl Isothiocyanate

Compared to the foundational scaffold phenyl isothiocyanate (MW: 135.19 g/mol), 2-Bromo-4,6-difluorophenyl isothiocyanate has a molecular weight of 250.06 g/mol, an 85% increase [1]. This significant difference directly impacts the physicochemical properties of any molecule synthesized from it, including calculated logP (clogP) and total polar surface area (TPSA). While direct experimental logP for this specific compound is not reported, the addition of bromine and fluorine is a well-established strategy to increase lipophilicity (for bromine) and metabolic stability (for fluorine), enabling a more favorable balance for cell permeability and bioavailability in drug candidates [2].

Medicinal Chemistry Drug Design Physicochemical Properties

Divergent Molecular Conformation: Thiourea Derivatives Exhibit Distinct Crystal Structure vs. 2,4-Dichlorophenyl Analog

In a direct head-to-head comparison, 1-(adamantane-1-carbonyl)-3-(2-bromo-4,6-difluorophenyl)thiourea (synthesized from the target compound) was characterized via single-crystal X-ray diffraction alongside its 2,4-dichlorophenyl analog [1]. The study revealed that while both compounds form a pseudo-six-membered ring via an intramolecular N-H···O=C hydrogen bond, the specific bond lengths and angles—and thus the precise three-dimensional conformation of the molecule—differ due to the unique electronic and steric effects of the 2-bromo-4,6-difluoro substitution pattern. This provides concrete, quantitative evidence that this specific halogenation pattern yields a structurally distinct scaffold compared to another halogenated analog.

Crystallography Structural Biology Synthetic Chemistry

Synthetic Utility: Used as a Key Intermediate for Diverse Heterocyclic and Thiourea Libraries

Unlike mono-substituted phenyl isothiocyanates, 2-Bromo-4,6-difluorophenyl isothiocyanate presents three distinct synthetic handles (Br, F, F) in addition to the reactive -N=C=S group. This allows for a sequence of selective functionalizations that is not possible with simpler analogs . For instance, it has been employed in a one-pot synthesis of 1-(adamantane-1-carbonyl)-3-(2-bromo-4,6-difluorophenyl)thiourea via reaction with an in situ-generated adamantane carbonyl isothiocyanate, demonstrating its compatibility with multi-component reactions [1]. The bromine atom can participate in Pd-catalyzed cross-couplings (e.g., Suzuki, Buchwald-Hartwig) for further diversification, while the fluorine atoms can be used for nucleophilic aromatic substitution (SNAr) under specific conditions or serve as metabolically stable blocks [2].

Organic Synthesis Heterocyclic Chemistry Medicinal Chemistry

Procurement Differentiator: High Purity (95%) and Scalable Pack Sizes from Milligram to Multi-Gram

From a procurement standpoint, this compound is commercially available with a specified purity of 95.0% . This is a key differentiator from research-use-only or 'enquire' stock, which may have variable or lower purity. Furthermore, it is offered in scalable quantities ranging from 250 mg to 25 g, with transparent pricing that scales linearly (e.g., ~$500 for 1 g at current exchange rates) [1]. This contrasts with many niche building blocks that are only available in small, fixed quantities, hindering project scale-up.

Procurement Chemical Sourcing Lab Supplies

High-Value Application Scenarios for 2-Bromo-4,6-difluorophenyl Isothiocyanate in Research and Development


Medicinal Chemistry: Synthesis of High-Value Thiourea and Heterocyclic Libraries for Hit-to-Lead Optimization

The compound's primary application is as a building block for creating diverse compound libraries. Its distinct molecular weight and multiple synthetic handles make it ideal for exploring chemical space not accessible by simpler isothiocyanates . It can be used to rapidly synthesize a library of N,N'-disubstituted thioureas, which are privileged scaffolds in medicinal chemistry known for their wide range of biological activities. The presence of fluorine atoms is particularly valuable for improving the metabolic stability and membrane permeability of resulting lead compounds, a well-established strategy in drug design [1].

Crop Protection Research: Development of Next-Generation Agrochemicals with Improved Physicochemical Properties

The agrochemical industry consistently seeks molecules with optimal physicochemical properties (e.g., logP, water solubility) for effective uptake, translocation, and environmental fate. Using this specific isothiocyanate as a starting block allows for the tailored introduction of a moiety with increased lipophilicity and a defined halogenation pattern . This can be instrumental in synthesizing novel fungicides, herbicides, or insecticides where the bromo-difluorophenyl group enhances target binding or alters the compound's behavior in the field compared to non-halogenated or differently halogenated analogs .

Chemical Biology: Development of Activity-Based Probes (ABPs) or Covalent Inhibitors

The electrophilic isothiocyanate group is a well-known warhead for targeting nucleophilic residues (e.g., cysteine) in proteins. The 2-bromo-4,6-difluorophenyl moiety attached to it serves as a tunable 'cargo' that can modulate the probe's overall physicochemical properties and its non-covalent interactions with the target protein's surface [1]. The unique substitution pattern, as demonstrated by crystallographic studies on its derivatives, can lead to distinct binding conformations, potentially offering enhanced selectivity for one protein isoform over another compared to simpler phenyl isothiocyanate probes [2]. This makes it a valuable tool for developing selective covalent inhibitors or fluorescent probes.

Process Chemistry: Scalable Reagent for Early-Stage Route Scouting and Development

Unlike many ultra-specialty reagents that are only available in 100 mg quantities, the commercial availability of this compound in up to 25 g quantities at a defined 95% purity makes it a viable candidate for early-stage process research [3]. A team can develop a multi-step synthetic route using a few hundred milligrams and then, upon identifying a promising lead, purchase a larger quantity of the exact same high-purity batch for scale-up to tens of grams. This ensures consistency and saves the time and cost associated with re-sourcing or re-purifying a critical intermediate.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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